tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H26N2O3 and a molecular weight of 306.41 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Mechanism of Action
Target of Action
Tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that acts primarily on the mu-opioid receptors . These receptors play a crucial role in pain perception and reward.
Mode of Action
As an intermediate in the synthesis of fentanyl, this compound contributes to the overall mode of action of the final product. Fentanyl, like other opioids, exerts its effects by binding to and activating the mu-opioid receptors in the central nervous system. This leads to an inhibition of pain pathways, causing analgesia, euphoria, and relaxation .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily those related to the synthesis and action of fentanyl. The synthesis of fentanyl involves several steps, each involving specific precursor chemicals . Once synthesized and administered, fentanyl interacts with the opioid receptors, triggering a cascade of biochemical events that lead to its analgesic and euphoric effects .
Pharmacokinetics
It is highly lipophilic, allowing it to cross the blood-brain barrier quickly .
Result of Action
The primary result of the action of this compound is the production of fentanyl, a potent opioid. The effects of fentanyl at the cellular level include decreased perception of pain, decreased reaction to pain, and increased pain tolerance. At the molecular level, fentanyl induces a conformational change in the mu-opioid receptor, leading to the inhibition of adenylate cyclase, decreased cAMP production, and ultimately decreased neuronal excitability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its conversion into fentanyl can be affected by factors such as temperature, pH, and the presence of other substances. Furthermore, the effects of fentanyl can be influenced by individual factors such as the user’s age, health status, and genetic makeup .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate typically involves the reaction of 4-(2-hydroxy-4-methylphenylamino)piperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted piperidines .
Scientific Research Applications
tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: Employed in the study of biological pathways and interactions due to its structural properties.
Industry: Utilized in the production of high-quality reference standards for pharmaceutical testing.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-hydroxy-4-methyl phenylamino)piperidine-1-carboxylate is unique due to the presence of the hydroxyl and methyl groups on the phenyl ring, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxy-4-methylanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12-5-6-14(15(20)11-12)18-13-7-9-19(10-8-13)16(21)22-17(2,3)4/h5-6,11,13,18,20H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSQGAFXUVITMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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